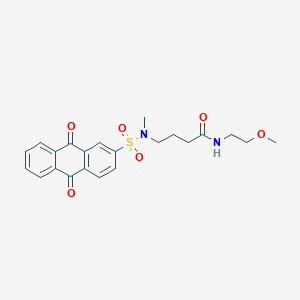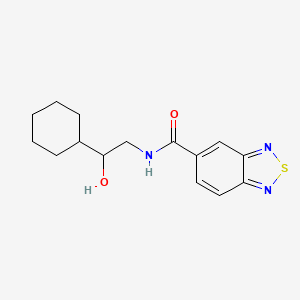
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide, also known as N-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide, is an organic compound that has been studied extensively over the past few decades. It is a cyclic amide derivative with a wide range of applications in the scientific field, including as a synthetic intermediate, in drug discovery, and in the development of new materials.
科学的研究の応用
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research. It has been used in the development of new materials and as a synthetic intermediate in drug discovery. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs. Additionally, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
作用機序
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is not fully understood at this time. However, it is believed that the compound binds to specific receptors in the body and modulates their activity. This modulation of receptor activity can lead to a variety of biochemical and physiological effects, as discussed below.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of fats and carbohydrates. Additionally, it has been shown to modulate the activity of various hormones, including those involved in the regulation of appetite, energy balance, and stress. Finally, it has been shown to modulate the activity of various neurotransmitters, including those involved in the regulation of mood, anxiety, and sleep.
実験室実験の利点と制限
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in a range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it also has certain limitations. For example, it is not very soluble in water and can be difficult to work with in certain laboratory conditions.
将来の方向性
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of potential applications in scientific research and drug discovery. In the future, researchers may be able to use this compound to develop new materials and to study the mechanism of action of drugs. Additionally, researchers may be able to use this compound to study the biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes. Finally, researchers may be able to use this compound to develop new drugs or to improve existing drugs.
合成法
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can be synthesized in a variety of ways, including by the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with a base such as sodium hydroxide. This reaction results in the formation of the desired product, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide. Other methods of synthesis include the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an amine or an alcohol in the presence of a base, and the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an acid in the presence of a base.
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBCTMMMGFLWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495134.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)
![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)
![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)
![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)

